(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one
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Overview
Description
(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, including cyclization and functional group transformations. The specific synthetic route and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(1,1-dimethyl-2-oxoethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
- (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(4-Fluorophenyl)-4a,6a-dimethyl-2-oxohexadecahydroindeno[5,4-f]chromene-7-carboxamide
Uniqueness
What sets (4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one apart from similar compounds is its specific structural features and the resulting biological activities
Properties
CAS No. |
5821-13-6 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one |
InChI |
InChI=1S/C18H28O2/c1-17-9-3-4-13(17)12-5-6-15-18(2,14(12)7-10-17)11-8-16(19)20-15/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15+,17-,18+/m0/s1 |
InChI Key |
DXJOQJNZUZXIQM-RIMFYDMWSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4[C@@]([C@H]3CC2)(CCC(=O)O4)C |
Canonical SMILES |
CC12CCCC1C3CCC4C(C3CC2)(CCC(=O)O4)C |
Origin of Product |
United States |
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